molecular formula C19H24N4O3S B2623736 2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide CAS No. 1788844-97-2

2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide

Cat. No. B2623736
CAS RN: 1788844-97-2
M. Wt: 388.49
InChI Key: URMODIHLCDCMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylbenzenesulfonamido)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as Compound X and is used in various laboratory experiments due to its unique properties.

Mechanism of Action

Compound X works by inhibiting the activity of certain proteins, specifically those involved in cell signaling pathways. This inhibition leads to the disruption of cellular processes, ultimately leading to cell death. The exact mechanism of action of Compound X is still being studied, but it is believed to involve the binding of the compound to specific proteins, leading to their inhibition.
Biochemical and Physiological Effects:
Studies have shown that Compound X has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various disease models. Additionally, Compound X has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Compound X in laboratory experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for research. Additionally, Compound X is highly selective, meaning that it only targets specific proteins, reducing the risk of off-target effects. However, one of the limitations of using Compound X is its limited solubility in water, making it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of Compound X in scientific research. One potential area of focus is the development of new drug candidates based on the structure of Compound X. Additionally, the use of Compound X in the development of new diagnostic tools for various diseases is an area of active research. Finally, the identification of new protein targets for Compound X is an important area of study, as it could lead to the development of new therapeutic options for various diseases.
Conclusion:
In conclusion, Compound X is a synthetic compound that has gained significant attention in scientific research due to its unique properties. Its high potency and selectivity make it a valuable tool in various laboratory experiments. Additionally, its potential therapeutic applications make it a promising candidate for the development of new drugs and diagnostic tools. Further research is needed to fully understand the mechanisms of action and potential applications of Compound X.

Synthesis Methods

The synthesis of Compound X involves several steps, including the reaction between 2,5-dimethylbenzenesulfonyl chloride and N-(pyridin-2-yl)pyrrolidine-3-amine, followed by the reaction with acetic anhydride. The final product is purified by column chromatography to obtain pure Compound X.

Scientific Research Applications

Compound X is widely used in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of certain proteins, making it a potential drug candidate for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, Compound X has been used in the development of new diagnostic tools for various diseases.

properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-14-6-7-15(2)17(11-14)27(25,26)21-12-19(24)22-16-8-10-23(13-16)18-5-3-4-9-20-18/h3-7,9,11,16,21H,8,10,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMODIHLCDCMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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